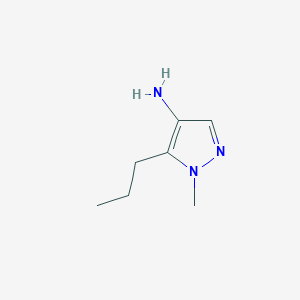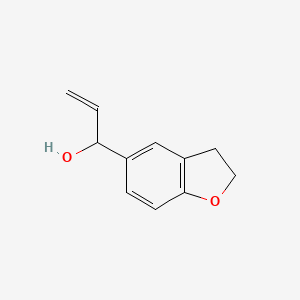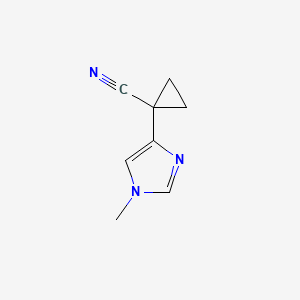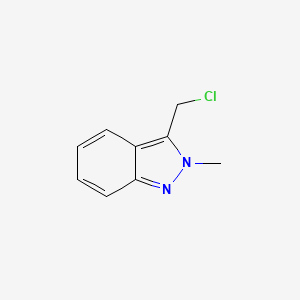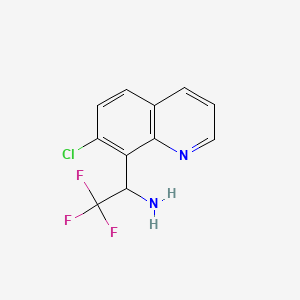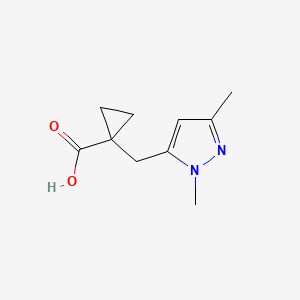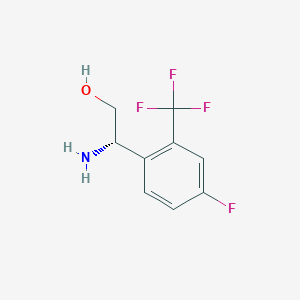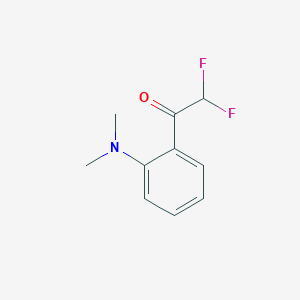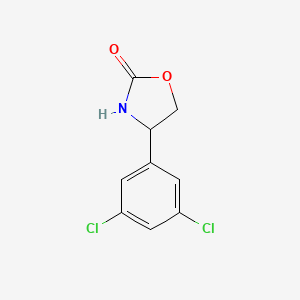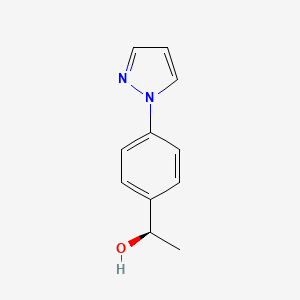
(R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole ring to the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrazole ring to a halogenated phenyl compound.
Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.
Industrial Production Methods
Industrial production of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Formation of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethanone.
Reduction: Formation of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethanamine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselectivity in biological systems.
Medicine
In medicinal chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the phenyl and ethan-1-ol groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-one
- 1-(4-(1h-Pyrazol-1-yl)phenyl)ethanamine
Uniqueness
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of structural features allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(1R)-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m1/s1 |
InChIキー |
KQLMFQUYQFHRSI-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)N2C=CC=N2)O |
正規SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


